![molecular formula C13H13F3N2O4 B2920288 N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinyl)-2,2,2-trifluoroacetamide CAS No. 685109-21-1](/img/structure/B2920288.png)
N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinyl)-2,2,2-trifluoroacetamide
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Description
N-(6,7-dimethoxy-1-oxo-1,2,3,4-tetrahydro-4-isoquinolinyl)-2,2,2-trifluoroacetamide is a useful research compound. Its molecular formula is C13H13F3N2O4 and its molecular weight is 318.252. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Local Anesthetic Activity
A study demonstrated the synthesis of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines via the Pictet–Spengler reaction. These compounds were evaluated for their local anesthetic activity, showing high efficacy in rabbit eyes. Notably, the derivatives exhibited significant anesthetic duration compared to lidocaine, alongside acceptable pharmacokinetic properties and low toxicity levels. This research suggests these compounds' potential as promising local anesthetics and the need for further investigation into their therapeutic applications (Azamatov et al., 2023).
Cyclization Techniques
Research into cyclization techniques has led to the efficient synthesis of complex isoquinoline derivatives, including crispine A through acyliminium ion cyclization. These synthesis strategies provide a framework for developing novel compounds with potential therapeutic applications, illustrating the versatility of isoquinoline derivatives in medicinal chemistry (King, 2007).
Fluorescence Applications
Isoquinoline derivatives have been developed with high fluorescence quantum yields, independent of solvent and pH. These compounds, specifically 4-cyano-6,7-dimethoxycarbostyrils, demonstrate potential as fluorescence standards due to their stable and predictable emission characteristics. Their synthesis and unique properties suggest applications in biochemical assays and imaging technologies (Ahvale et al., 2008).
Chemical Reactions and Synthesis
The study of enamines in the isoquinoline series has expanded understanding of their chemical reactions, leading to the synthesis of pyrimido[4,3-a]isoquinolines. This research highlights the chemical versatility of isoquinoline derivatives and their potential as intermediates in the synthesis of more complex heterocyclic compounds (Granik et al., 1982).
properties
IUPAC Name |
N-(6,7-dimethoxy-1-oxo-3,4-dihydro-2H-isoquinolin-4-yl)-2,2,2-trifluoroacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c1-21-9-3-6-7(4-10(9)22-2)11(19)17-5-8(6)18-12(20)13(14,15)16/h3-4,8H,5H2,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZWNPAIMZNPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CNC2=O)NC(=O)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818892 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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